molecular formula C17H16FN3O B4387290 N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

Cat. No.: B4387290
M. Wt: 297.33 g/mol
InChI Key: XUGMIVOKGHRUIL-UHFFFAOYSA-N
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Description

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide typically involves the reaction of 4-fluorobenzylamine with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a formylating agent such as formic acid or formamide, which facilitates the formation of the formamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar structure but lacking the formamide and fluorophenyl groups.

    4-fluorobenzylamine: A precursor in the synthesis of the compound.

    Formamide: Another precursor used in the synthesis.

Uniqueness

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-12(19-11-22)17-20-15-4-2-3-5-16(15)21(17)10-13-6-8-14(18)9-7-13/h2-9,11-12H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMIVOKGHRUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

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